molecular formula C14H14N3O6S+ B12354368 3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid

3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid

Cat. No.: B12354368
M. Wt: 352.34 g/mol
InChI Key: JKFBXNLABOXGTM-VIFPVBQESA-O
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Description

3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid is a complex organic compound with a unique structure that combines a pyrimidine ring with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the thiophene ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and thiophene derivatives, such as:

  • 5-methyl-2,4-dioxopyrimidine
  • 2-thiophenecarboxylic acid
  • 3-amino-2-carboxyethylthiophene

Uniqueness

What sets 3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid apart is its unique combination of a pyrimidine ring with a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14N3O6S+

Molecular Weight

352.34 g/mol

IUPAC Name

3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C14H13N3O6S/c1-7-4-16(6-9(15)12(19)20)14(23)17(11(7)18)5-8-2-3-24-10(8)13(21)22/h2-4,9H,1,5-6,15H2,(H-,19,20,21,22)/p+1/t9-/m0/s1

InChI Key

JKFBXNLABOXGTM-VIFPVBQESA-O

Isomeric SMILES

C=C1C=[N+](C(=O)N(C1=O)CC2=C(SC=C2)C(=O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C=C1C=[N+](C(=O)N(C1=O)CC2=C(SC=C2)C(=O)O)CC(C(=O)O)N

Origin of Product

United States

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